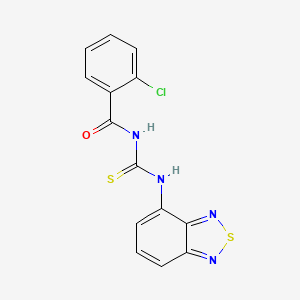![molecular formula C20H22N2O4S B6114059 2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6114059.png)
2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound that features a thiophene ring, a cyclohexane ring, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Hydrazine Addition: The hydrazine moiety is introduced by reacting the thiophene derivative with hydrazine hydrate under reflux conditions.
Cyclohexane Ring Formation: The cyclohexane ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Final Coupling: The final step involves coupling the thiophene-hydrazine derivative with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of carbonyl groups.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted hydrazine derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of the thiophene ring.
Biology:
- Potential applications in drug design and development due to its hydrazine moiety, which can form stable complexes with various biological targets.
Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry:
- Could be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid is not fully understood. it is believed to interact with specific molecular targets through its hydrazine moiety, which can form stable complexes with enzymes or receptors. The thiophene ring may also contribute to its activity by facilitating electron transfer processes.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine share the hydrazine moiety.
Uniqueness:
- The combination of a thiophene ring, a hydrazine moiety, and a cyclohexane ring makes this compound unique.
- Its potential applications in both medicinal chemistry and material science set it apart from simpler thiophene or hydrazine derivatives.
Properties
IUPAC Name |
2-[[(5-methyl-4-phenylthiophene-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-12-17(13-7-3-2-4-8-13)16(11-27-12)19(24)22-21-18(23)14-9-5-6-10-15(14)20(25)26/h2-4,7-8,11,14-15H,5-6,9-10H2,1H3,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLUFMRJBLUFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NNC(=O)C2CCCCC2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113981.png)

![2-methoxy-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113999.png)
![2-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6114001.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6114006.png)
![N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6114025.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6114037.png)
![2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B6114044.png)
![4-{[(4-iodophenyl)amino]carbonyl}isophthalic acid](/img/structure/B6114047.png)
![4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B6114050.png)
![4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6114053.png)
![3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B6114063.png)
![N-benzyl-N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B6114070.png)
![1-Benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B6114078.png)
